![molecular formula C7H5ClN2S B13151678 4-Chloro-6-methylthiazolo[4,5-c]pyridine](/img/structure/B13151678.png)
4-Chloro-6-methylthiazolo[4,5-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-methylthiazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-c]pyridine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methylthiazolo[4,5-c]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-iodopyridin-2-amine with carbon disulfide and various secondary amines in the presence of a copper catalyst. This reaction is carried out in dimethylformamide (DMF) at 110°C using potassium carbonate as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
化学反応の分析
Types of Reactions
4-Chloro-6-methylthiazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazolo[4,5-c]pyridines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiazolidines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as an anticancer agent and histamine H3 receptor antagonist.
作用機序
The exact mechanism of action of 4-Chloro-6-methylthiazolo[4,5-c]pyridine is not well-documented. it is believed to exert its effects by interacting with specific molecular targets and pathways, such as enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.
類似化合物との比較
Similar Compounds
Thiazolo[4,5-b]pyridines: Known for their high antioxidant, antimicrobial, and antitumor activities.
Pyrano[2,3-d]thiazoles: Exhibits a wide range of medicinal properties, including antibacterial and antifungal activities.
Uniqueness
4-Chloro-6-methylthiazolo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C7H5ClN2S |
|---|---|
分子量 |
184.65 g/mol |
IUPAC名 |
4-chloro-6-methyl-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H5ClN2S/c1-4-2-5-6(7(8)10-4)9-3-11-5/h2-3H,1H3 |
InChIキー |
MWUPZCDPJVKEKK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=N1)Cl)N=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


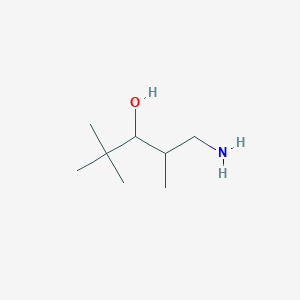
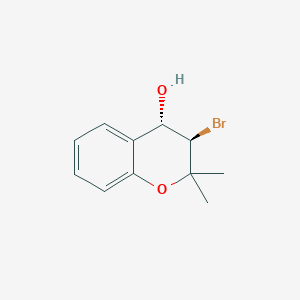
![(1R,5S,6S)-2-((1-(4,5-dihydrothiazol-2-yl)azetidin-3-yl)thio)-6-((R)-1-hydroxyethyl)-1-methyl-6-(4-nitrobenzyl)-7-oxobicyclo[3.2.0]hept-2-ene-3-carboxylic acid](/img/structure/B13151616.png)
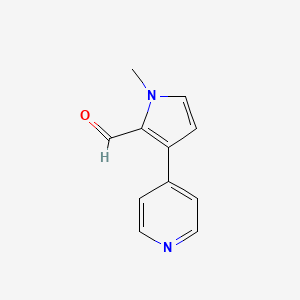
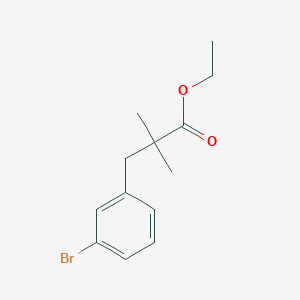
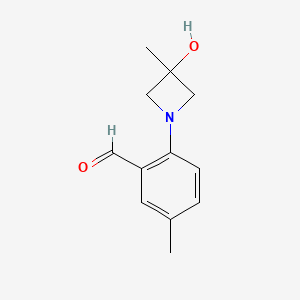
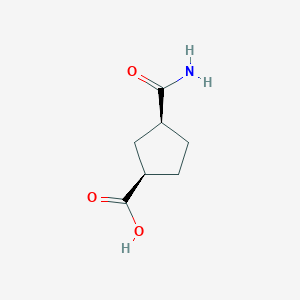
![trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/structure/B13151645.png)
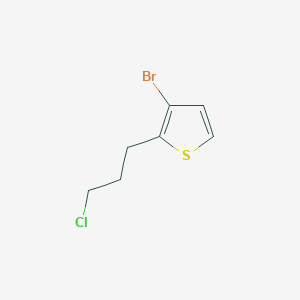
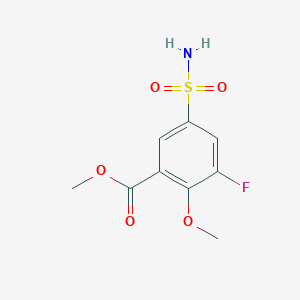
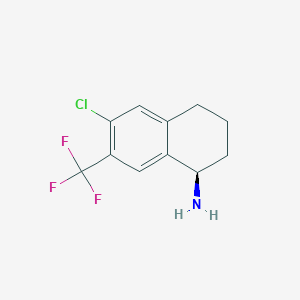
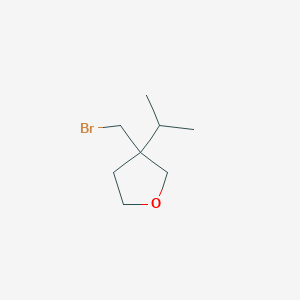
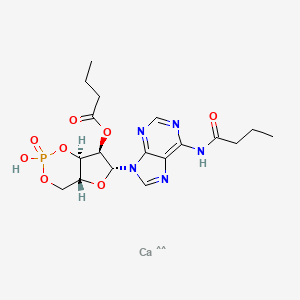
![6-Oxa-7-azabicyclo[3.1.1]heptane](/img/structure/B13151670.png)
